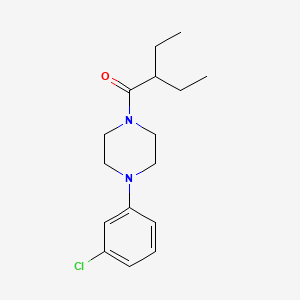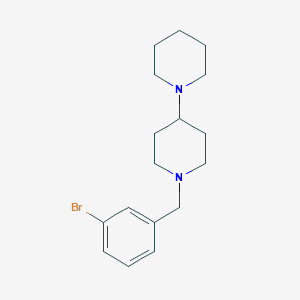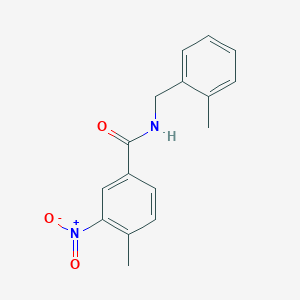![molecular formula C19H20N4O B5818409 1-phenyl-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperazine](/img/structure/B5818409.png)
1-phenyl-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-phenyl-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperazine is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a piperazine derivative that has been synthesized through a specific method and has shown promising results in various biochemical and physiological experiments.
Mecanismo De Acción
The mechanism of action of 1-phenyl-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperazine involves the inhibition of specific enzymes and receptors in the body. It has been shown to inhibit the activity of monoamine oxidase, an enzyme that breaks down neurotransmitters in the brain. This leads to an increase in the levels of neurotransmitters such as serotonin and dopamine, which are associated with mood regulation.
Biochemical and Physiological Effects:
1-phenyl-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperazine has been shown to have various biochemical and physiological effects. It has been studied for its ability to induce apoptosis in cancer cells by activating specific pathways. It has also been shown to have anxiolytic and antidepressant effects by modulating the levels of neurotransmitters in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using 1-phenyl-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperazine in lab experiments is its specificity towards certain enzymes and receptors. This allows for targeted experiments and reduces the chances of unwanted side effects. However, the limitations of using this compound include its potential toxicity and the need for further studies to determine its long-term effects.
Direcciones Futuras
There are various future directions for the research on 1-phenyl-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperazine. One possible direction is to study its potential as a treatment for neurological disorders such as Alzheimer's disease and Parkinson's disease. Another direction is to explore its potential as a treatment for various types of cancer. Further studies are also needed to determine its safety and efficacy in human trials.
In conclusion, 1-phenyl-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperazine is a promising compound that has potential applications in various scientific research fields. Its specificity towards certain enzymes and receptors makes it a valuable tool for targeted experiments. Further studies are needed to determine its safety and efficacy in human trials and explore its potential in various research areas.
Métodos De Síntesis
The synthesis of 1-phenyl-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperazine involves a series of chemical reactions. The first step involves the reaction of 1-phenylpiperazine with 1,2,4-oxadiazole-5-carboxaldehyde in the presence of a catalyst to form an intermediate compound. This intermediate is then reacted with benzyl chloride to form the final product. The purity of the compound is ensured through various purification techniques such as column chromatography and recrystallization.
Aplicaciones Científicas De Investigación
1-phenyl-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperazine has shown potential applications in various scientific research fields such as pharmacology, neurology, and oncology. It has been studied for its ability to inhibit the growth of cancer cells by inducing apoptosis. It has also shown potential as a treatment for anxiety and depression by modulating the levels of neurotransmitters in the brain.
Propiedades
IUPAC Name |
3-phenyl-5-[(4-phenylpiperazin-1-yl)methyl]-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O/c1-3-7-16(8-4-1)19-20-18(24-21-19)15-22-11-13-23(14-12-22)17-9-5-2-6-10-17/h1-10H,11-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJOUQOOUPAHVFP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=NC(=NO2)C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(methylsulfonyl)amino]-N-1-naphthylbenzamide](/img/structure/B5818342.png)


![5-chloro-3-methyl-N-[5-(methylthio)-1,3,4-thiadiazol-2-yl]-1-benzofuran-2-carboxamide](/img/structure/B5818361.png)

![2-methyl-N-[(1-naphthylamino)carbonothioyl]benzamide](/img/structure/B5818370.png)

![[(3-ethyl-8-methoxy-2-methyl-4-quinolinyl)thio]acetic acid](/img/structure/B5818383.png)
![4-[2-(trifluoromethyl)benzyl]morpholine](/img/structure/B5818389.png)
![4-bromo-N'-[(2,5-dimethylbenzoyl)oxy]benzenecarboximidamide](/img/structure/B5818390.png)
![benzaldehyde [phenyl(1,3,5-triazatricyclo[3.3.1.1~3,7~]dec-7-yl)methylene]hydrazone](/img/structure/B5818393.png)
![N-allyl-2-(4-methoxyphenoxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B5818404.png)
![ethyl 4-({[(4-chloro-2-fluorophenyl)amino]carbonyl}amino)benzoate](/img/structure/B5818414.png)